

validating the safety profile of Azvudine hydrochloride in preclinical models

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Compound of Interest

Compound Name: Azvudine hydrochloride

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Comparative Preclinical Safety Profile of Azvudine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety profile of **Azvudine hydrochloride** against other established nucleoside reverse transcriptase inhibitors (NRTIs), namely Tenofovir disoproxil fumarate (TDF), Tenofovir alafenamide (TAF), and Lamivudine (3TC). The information herein is collated from publicly available preclinical study data to assist researchers in evaluating the toxicological and pharmacokinetic characteristics of these antiviral agents.

Executive Summary

Azvudine hydrochloride, a novel NRTI, has demonstrated potent antiviral activity. Preclinical safety evaluations have identified its toxicological profile, including genotoxicity and reproductive toxicity. This guide places these findings in context by comparing them with the known preclinical safety data of widely used NRTIs. The objective is to offer a data-driven resource for informed decision-making in drug development and research.

Comparative Safety and Pharmacokinetic Data

The following tables summarize the key preclinical safety and pharmacokinetic findings for **Azvudine hydrochloride** and its comparators.



Table 1: Chronic Toxicity



Compound	Species	Duration	NOAEL (No- Observed- Adverse-Effect Level)	Key Findings
Azvudine hydrochloride	Rat	3 months	0.5 mg/kg/day[1]	Primarily affects the immune system, bone marrow, and digestive system. [1]
Rat	26 weeks	0.3 mg/kg/day[1]	Similar toxicity profile to the 3-month study.[1]	
Beagle Dog	1 month	0.1 mg/kg/day[1]	Toxicity observed in the immune, hematopoietic, and digestive systems.[1]	
Beagle Dog	39 weeks	0.1 mg/kg/day[1]	Consistent with shorter-term studies.[1]	
Tenofovir disoproxil fumarate (TDF)	Mouse	13 weeks	>1000 mg/kg/day	No overt toxicity observed. Liver cytomegaly at 1000 mg/kg, which was reversible. No renal toxicity noted.[2][3]
Tenofovir alafenamide (TAF)	Rat	28 days	1000 μg/kg/day	Minimal to mild inflammatory response. Considered not adverse due to



				low severity and reversibility.[4]
Dog	28 days	250 μg/kg/day	Systemic inflammatory response was minimal. Local toxicity at the infusion site prevented the establishment of a local NOAEL. [4]	
Lamivudine	N/A	N/A	Data not readily available in the searched literature	Generally well- tolerated in preclinical studies.[5]
Zidovudine (for context)	Dog	2 weeks	42.5 mg/kg bid (IV)	Well-tolerated.[6]
Dog	2 weeks (oral)	<62.5 mg/kg bid	Cytostatic effects in tissues with rapid cell replication.[6]	
Rat & Monkey	3-12 months	<225-250 mg/kg bid (rat), <17.5- 150 mg/kg bid (monkey)	Reversible macrocytic normochromic anemia.[6]	_

Table 2: Reproductive and Developmental Toxicity



Compound	Species	Study Type	NOAEL	Key Findings
Azvudine hydrochloride	Rat (male)	Fertility	5.0 mg/kg/day[1]	No significant harm to male fertility.[1]
Rat (female)	Fertility	0.5 mg/kg/day[1]	Affects ovarian mass and increases fetal resorption rates. [1]	
Rat (pups)	Developmental	1.5 mg/kg/day[1]	Excreted in breast milk.[1]	_
Tenofovir disoproxil fumarate (TDF)	Rat	Fertility and Early Embryonic Development	N/A	No evidence of impaired fertility. [7]
Tenofovir alafenamide (TAF)	Rat & Rabbit	Fertility and Embryo-fetal Development	Exposures up to 53 times human exposure	No evidence of impaired fertility or harm to the fetus.[8]
Lamivudine	Rat & Rabbit	Teratogenicity	N/A	No evidence of teratogenicity. Early embryolethality was observed in rabbits at human- equivalent doses.[9]



Zidovudine (for context)	Rat	Fertility	25 mg/kg bid	Increased early resorptions and decreased litter size at higher doses (75 and 225 mg/kg bid). [10]
Rabbit	Developmental	<250 mg/kg bid	Increased late fetal deaths at maternally toxic doses. Not teratogenic.[10]	

Table 3: Genotoxicity

Compound	Ames Test	In Vitro Chromosome Aberration	In Vivo Micronucleus Test	Other Findings
Azvudine hydrochloride	Positive[11]	Positive (CHL cells)[11]	Positive (mouse)	Genotoxicity is a noted characteristic of this compound.
Tenofovir alafenamide (TAF)	N/A	N/A	N/A	In vitro studies in HepG2 cells showed genotoxic and mitotoxic effects. [12]
Lamivudine	Not mutagenic	Clastogenic (human lymphocytes)	Not genotoxic (rat)	Weak in vitro mutagenic activity in a mouse lymphoma assay. [9]



Table 4: Pharmacokinetics

Compound	Species	Bioavailability	Elimination Half-life	Key Notes
Azvudine hydrochloride	Rat, Dog	83%[1]	4 hours (dog)[1]	Metabolized by CYP3A.[1]
Lamivudine	Rat	N/A	~27 min (elimination half- life, 10 mg/kg IV) [13]	Pharmacokinetic s were not significantly altered by coadministration with Schisandra chinensis extract. [13][14][15]
Tenofovir disoproxil fumarate (TDF)	Mouse	Less than dose- proportional increase in exposure	N/A	Plasma levels of tenofovir were similar on Day 1 and Day 91 in a 13-week study. [2][3]
Zidovudine (for context)	Rat	N/A	N/A	Co- administration with acyclovir decreased total clearance of zidovudine.[13]

Experimental Protocols

The preclinical safety evaluation of **Azvudine hydrochloride** and the comparator drugs generally follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Bacterial Reverse Mutation Test (Ames Test)



- Guideline: OECD Guideline 471.[16][17]
- Principle: This in vitro assay assesses the potential of a substance to induce gene mutations in bacteria. It utilizes several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an essential amino acid (e.g., histidine). The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 mix from rat liver), and plated on a minimal medium lacking the essential amino acid.[16][18][19][20] A mutagenic substance will cause reverse mutations, allowing the bacteria to synthesize the amino acid and form visible colonies.

Methodology:

- Strains: A minimum of five strains are typically used, including S. typhimurium TA98,
 TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101), or S. typhimurium
 TA102.[16][18]
- Dose Levels: At least five different analyzable concentrations of the test substance are used.
- Procedure: The test can be performed using the plate incorporation method or the preincubation method. In the plate incorporation method, the test substance, bacterial culture,
 and molten top agar (with or without S9 mix) are poured onto minimal glucose agar plates.
 In the pre-incubation method, the test substance is incubated with the bacterial culture and
 S9 mix (or buffer) before being mixed with the top agar and plated.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies per plate is counted. A substance is
 considered mutagenic if it produces a dose-related increase in the number of revertant
 colonies and/or a reproducible and statistically significant positive response at one or more
 concentrations.

In Vitro Mammalian Chromosome Aberration Test

• Guideline: OECD Guideline 473.[21][22][23]



- Principle: This in vitro test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
- · Methodology:
 - Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary CHO, Chinese Hamster Lung - CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[22][24][25]
 - Treatment: Cells are exposed to the test substance at a minimum of three analyzable concentrations, both with and without metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period of about 1.5 normal cell cycles.
 - Harvesting: Cells are treated with a metaphase-arresting agent (e.g., colcemid or colchicine), harvested, and fixed.
 - Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
 - Evaluation: A test substance is considered positive if it causes a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test

- Guideline: OECD Guideline 474.[26][27][28]
- Principle: This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in newly formed erythrocytes.
- Methodology:
 - Animal Model: Typically, mice or rats are used.[26]
 - Dosing: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested, up to a limit dose of 2000 mg/kg.[27]



- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[26][29]
- Slide Preparation and Analysis: The collected cells are used to prepare slides, which are then stained. Polychromatic erythrocytes (immature) are scored for the presence of micronuclei. At least 4000 polychromatic erythrocytes per animal are analyzed.[26]
- Evaluation: A positive result is indicated by a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group.

Chronic Oral Toxicity Study

- Guidelines: OECD Guideline 408 (90-day study in rodents) and OECD Guideline 409 (90-day study in non-rodents).[30][31]
- Principle: These studies are designed to characterize the toxicological profile of a substance following repeated oral administration over a prolonged period.
- · Methodology:
 - Animal Models: A rodent (commonly rat) and a non-rodent (commonly beagle dog) species are typically used.[30][31]
 - Dosing: The test substance is administered daily, typically for 90 days, at a minimum of three dose levels plus a control group. The highest dose is intended to produce some toxicity but not mortality.[8][30][31][32]
 - Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
 - Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
 - Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues is examined microscopically.

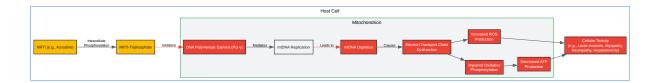


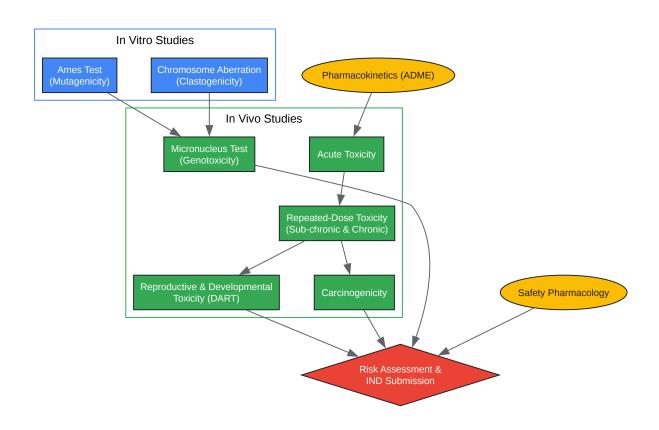


• Evaluation: The study aims to identify target organs of toxicity, characterize the doseresponse relationship, and determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations Mechanism of NRTI-Induced Mitochondrial Toxicity







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